

Application Notes and Protocols: Barium Hydride Supported on MgO for Catalysis

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Compound of Interest		
Compound Name:	Barium hydride (BaH2)	
Cat. No.:	B083081	Get Quote

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These application notes provide a comprehensive overview of the use of barium hydride supported on magnesium oxide (BaH₂/MgO) as a heterogeneous catalyst. This catalytic system has shown significant promise in various chemical transformations, including hydrogen isotope exchange for the synthesis of deuterated compounds and ammonia synthesis under mild conditions.

Introduction

Alkali and alkaline earth metal hydrides are emerging as powerful catalysts for a range of chemical reactions. Barium hydride (BaH₂), when dispersed on a high-surface-area support like magnesium oxide (MgO), exhibits enhanced catalytic performance compared to its bulk form.

[1] The MgO support not only provides a high surface area for the dispersion of BaH₂ but also exhibits basic properties compatible with the hydride, preventing undesirable side reactions.

[1] This combination leads to a highly active and stable catalytic material with applications in isotopic labeling and small molecule activation.

Catalyst Synthesis

The preparation of BaH₂/MgO catalysts can be achieved through several methods, with the goal of achieving high dispersion of the active barium hydride species on the MgO support.

Synthesis of MgO Support



A high-surface-area MgO support is crucial for the performance of the catalyst.[1] A common method involves the calcination of magnesium oxalate.

Protocol: Synthesis of High-Surface-Area MgO

- Precursor Synthesis: Magnesium acetate tetrahydrate is reacted with oxalic acid dihydrate to precipitate magnesium oxalate.
- Calcination: The resulting magnesium oxalate is calcined in an argon flow at 550 °C for 5 hours. This process yields MgO with a high specific surface area (e.g., ~215 m² g⁻¹).[1]

Synthesis of BaH₂/MgO Catalyst

Two primary methods for the preparation of BaH₂/MgO are liquid-ammonia impregnation followed by hydrogenation and ball milling.

Protocol 1: Liquid-Ammonia Impregnation and Hydrogenation[1]

This method is suitable for achieving atomically dispersed barium species on the MgO support.

- Preparation: Inside an argon-filled glovebox, mix metallic barium (e.g., 30 mg) with the prepared MgO support (e.g., 120 mg for a 20 wt% Ba loading).
- Ammonia Impregnation: Load the mixture into a custom-designed stainless-steel reactor.
 Cool the reactor in a liquid nitrogen bath and introduce ammonia gas, which will liquefy. The metallic barium reacts with liquid ammonia to form barium amide (Ba(NH₂)₂), which deposits on the MgO support.
- Ammonia Removal: After the reaction is complete, remove the excess ammonia by evacuation.
- Hydrogenation: Heat the resulting Ba(NH₂)₂/MgO powder at 300 °C in a flowing hydrogen atmosphere. This step converts the barium amide to barium hydride (BaH/MgO) with the release of ammonia.

Protocol 2: Ball Milling[1]

This is a simpler, solvent-free method for preparing the supported catalyst.

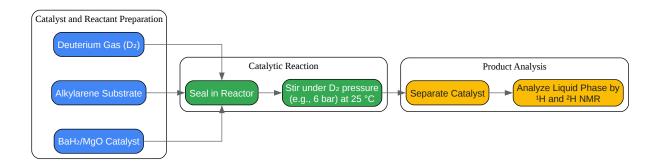


- Mixing: In an inert atmosphere (e.g., inside a glovebox), place the desired amounts of presynthesized BaH₂ and the MgO support into a milling jar.
- Milling: Mill the mixture for a specified time and at a specific frequency to achieve a homogeneous dispersion of BaH₂ on the MgO.

Applications in Catalysis Hydrogen Isotope Exchange (HIE) for Deuteration

Atomically dispersed BaH/MgO has demonstrated exceptional activity for the hydrogen isotope exchange (HIE) of both sp² and sp³ C-H bonds in non-activated alkylarenes using deuterium gas (D₂) as the deuterium source under mild conditions.[1] This provides a powerful tool for the synthesis of deuterium-labeled compounds, which are valuable in pharmaceutical research and mechanistic studies.

Experimental Workflow: Deuteration of Alkylarenes



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Caption: Experimental workflow for the deuteration of alkylarenes using BaH2/MgO catalyst.

Quantitative Data: Deuteration of Toluene[1]



Catalyst	Method	Temperatur e (°C)	Pressure (bar D ₂)	Time (h)	Deuteration Rate (mmol g ⁻¹ h ⁻¹)
20 wt% BaH/MgO	Impregnation	25	6	24	~2 orders of magnitude higher than bulk BaH ₂
BaH/MgO-bm	Ball Milling	25	-	-	Highest activity among ball- milled samples

Protocol: General Procedure for Deuteration of Alkylarenes[1]

- Reactor Loading: In an argon-filled glovebox, add the BaH₂/MgO catalyst and the alkylarene substrate to a reaction vessel.
- Reaction Setup: Seal the reactor, remove it from the glovebox, and connect it to a deuterium gas line.
- Reaction: Pressurize the reactor with D₂ to the desired pressure (e.g., 6 bar) and stir the reaction mixture at room temperature (25 °C) for the specified time (e.g., 24 hours).
- Work-up: After the reaction, vent the D₂ gas. The catalyst can be separated from the liquid product by centrifugation or filtration.
- Analysis: Analyze the liquid phase by ¹H and ²H NMR spectroscopy to determine the extent and position of deuteration.

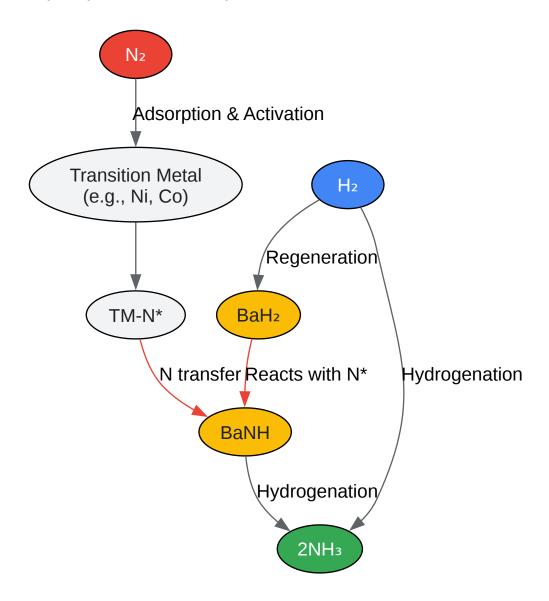
Ammonia Synthesis

BaH₂ has been shown to act as a powerful promoter for transition metal catalysts (e.g., Ni, Co) in ammonia synthesis, significantly lowering the activation energy and allowing for milder reaction conditions.[2][3][4] While the support in some of these studies is not exclusively MgO, the principles of BaH₂ promotion are relevant. The synergy between BaH₂ and the transition



metal facilitates the activation of dinitrogen (N₂), which is often the rate-determining step.[2][3] [4]

Proposed Catalytic Cycle for Ammonia Synthesis



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